phenyl-[(1S,5R)-6-pyrrolidin-1-ylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone
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Overview
Description
Phenyl-[(1S,5R)-6-pyrrolidin-1-ylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone is a complex organic compound characterized by its unique bicyclic structure. This compound features a pyrrolidine ring, a sulfonyl group, and a diazabicyclo[3.2.2]nonane core, making it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl-[(1S,5R)-6-pyrrolidin-1-ylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the construction of the pyrrolidine ring followed by the introduction of the sulfonyl group and the diazabicyclo[3.2.2]nonane core. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Phenyl-[(1S,5R)-6-pyrrolidin-1-ylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Phenyl-[(1S,5R)-6-pyrrolidin-1-ylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of phenyl-[(1S,5R)-6-pyrrolidin-1-ylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Sulfonyl-containing compounds: Molecules with sulfonyl groups attached to different cores.
Diazabicyclo[3.2.2]nonane analogs: Compounds with similar bicyclic structures but varying functional groups.
Uniqueness
Phenyl-[(1S,5R)-6-pyrrolidin-1-ylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
phenyl-[(1S,5R)-6-pyrrolidin-1-ylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c22-18(16-6-2-1-3-7-16)19-12-15-8-9-17(14-19)21(13-15)25(23,24)20-10-4-5-11-20/h1-3,6-7,15,17H,4-5,8-14H2/t15-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWIXHYQXQSIRM-DOTOQJQBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CC3CCC2CN(C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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